5-Iodo-1-pentyne

Beschreibung

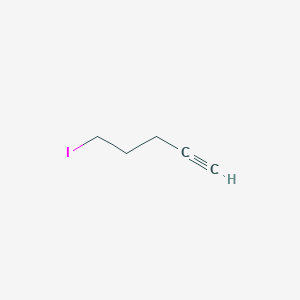

5-Iodo-1-pentyne is a terminal alkyne with an iodine atom at the fifth carbon. Its reactivity arises from the electron-deficient triple bond and the polarizable iodine atom, enabling diverse transformations such as nucleophilic substitutions, additions, and oxidations . Applications span organic synthesis (e.g., cyclization reactions to form thioesters ), medicinal chemistry (antiviral and cytotoxic derivatives ), and materials science.

Eigenschaften

IUPAC Name |

5-iodopent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7I/c1-2-3-4-5-6/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHFYZRHGUPLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452115 | |

| Record name | 5-Iodo-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2468-55-5 | |

| Record name | 5-Iodo-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1-pentyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Iodination of 1-Pentyne

One of the most common and straightforward synthetic routes to 5-Iodo-1-pentyne involves the direct iodination of 1-pentyne. This method typically uses elemental iodine in the presence of a base to facilitate the substitution of a hydrogen atom at the terminal alkyne position with iodine.

Reaction Scheme :

1-Pentyne + Iodine (I2) + Base → this compound-

- Base: Potassium hydroxide (KOH) or other strong bases

- Solvent: Often polar aprotic solvents such as DMF or THF

- Temperature: Ambient to mild heating

- Reaction Time: Several hours to overnight

Mechanism :

The base deprotonates the terminal alkyne to form an acetylide anion, which then nucleophilically attacks iodine, yielding the iodoalkyne intermediate.Example Data :

BenchChem reports this method as a standard laboratory synthesis route, emphasizing the formation and isolation of the iodoalkyne intermediate with purification steps such as extraction and drying.

Halogenation via Metal Acetylide Intermediates

Another widely used preparation involves generating a metal acetylide intermediate (e.g., lithium or sodium acetylide) from the corresponding terminal alkyne, followed by reaction with iodine.

-

- The terminal alkyne (e.g., 1-pentyne) is treated with a strong base such as butyl lithium or sodium metal in an anhydrous solvent (e.g., tetrahydrofuran or methanol).

- This generates the acetylide ion, which is then reacted with iodine to afford the iodoalkyne.

Example from Literature :

A synthesis of 1-iodo-1-octyne was reported using sodium metal dissolved in methanol, followed by slow addition of iodine under nitrogen atmosphere with stirring overnight. The product was purified by extraction and drying. This approach is readily adaptable to this compound synthesis by using 1-pentyne as the starting alkyne.

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Alkyne deprotonation | Sodium metal or butyl lithium | Generate acetylide ion |

| Iodination | Iodine (I2) | Electrophilic substitution |

| Workup | Sodium thiosulfate solution | Remove excess iodine |

| Extraction & Drying | Dichloromethane, MgSO4 | Purify product |

Alkylation Using this compound as an Alkylating Agent

In some synthetic strategies, this compound itself is prepared as a precursor for further alkylation reactions. This method involves the use of bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like DMF to facilitate nucleophilic substitution.

Example Reaction :

Alkylation of triazine derivatives with this compound in DMF using sodium hydride at 0 °C for 2–3 hours yields high product yields (up to 94%).Optimization Notes :

Various base/solvent systems were tested (NaH/THF, NaH/DMF, tert-BuOK/THF, KOH/DMSO, K2CO3/DMF) with NaH/DMF at low temperature giving the best yields for the alkylation step involving this compound.

Industrial and Scalable Synthesis Considerations

Industrial synthesis of this compound often involves optimized catalytic systems and reaction conditions to enhance yield and purity. While specific industrial protocols are proprietary, general principles include:

- Use of advanced catalysts to improve selectivity

- Controlled addition of iodine to avoid over-iodination or side reactions

- Use of continuous flow reactors for better heat and mass transfer

- Efficient purification techniques such as distillation or crystallization

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct iodination of 1-pentyne | 1-Pentyne | Iodine + KOH, DMF, room temp to mild heat | Simple, direct | Moderate yields, side reactions possible |

| Metal acetylide iodination | 1-Pentyne | Sodium metal or butyl lithium + Iodine | High specificity, cleaner product | Requires anhydrous conditions, air sensitive |

| Alkylation using this compound | Preformed this compound | NaH/DMF, low temp (0 °C) | High yield in functionalization | Requires prior synthesis of this compound |

| Industrial catalytic methods | Various alkynes | Catalysts, controlled iodine addition | Scalable, high purity | Proprietary, complex setups |

Research Findings and Analytical Data

NMR Confirmation :

Proton NMR spectra confirm the characteristic signals of the alkyne proton environment and the methylene groups adjacent to iodine.Yields :

Laboratory syntheses report yields ranging from 70% to over 90% depending on conditions and purification methods.Purification : Common purification includes aqueous workup with sodium thiosulfate to quench excess iodine, organic extraction (e.g., dichloromethane), drying over magnesium sulfate, and rotary evaporation.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-1-pentyne undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted alkynes.

Addition Reactions: The triple bond can participate in addition reactions with various reagents, such as hydrogen halides, to form haloalkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. These reactions typically occur under mild conditions.

Addition Reactions: Reagents such as hydrogen chloride, hydrogen bromide, and other halogens are used. These reactions often require the presence of a catalyst or specific reaction conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.

Major Products Formed

Substitution Reactions: Substituted alkynes with various functional groups.

Addition Reactions: Haloalkenes and dihaloalkanes.

Oxidation Reactions: Carbonyl compounds such as aldehydes and ketones.

Wissenschaftliche Forschungsanwendungen

5-Iodo-1-pentyne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Derivatives of this compound have been investigated for their potential anticancer properties and other therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-Iodo-1-pentyne involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the carbon-carbon triple bond. The iodine atom can act as a leaving group in substitution reactions, while the triple bond can undergo addition and oxidation reactions. These properties make it a versatile compound in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Alkynes

| Compound | Structure | Key Differences in Reactivity/Applications | Biological Activity (IC₅₀ or Notable Effects) |

|---|---|---|---|

| 5-Iodo-1-pentyne | C≡C-CH₂-CH₂-CH₂-I | High reactivity in Sonogashira coupling; iodine's polarizability enhances substitution rates . | Antimicrobial activity; cytotoxicity in cancer cell lines . |

| 5-Chloro-1-pentyne | C≡C-CH₂-CH₂-CH₂-Cl | Lower reactivity in substitutions (Cl⁻ is a weaker leaving group); used in less demanding reactions. | Antiviral potential (CVB3 inhibition, IC₅₀ not specified) . |

| 5-Bromo-1-pentyne | C≡C-CH₂-CH₂-CH₂-Br | Intermediate reactivity; balances stability and utility in cross-coupling reactions . | Limited biological data; primarily used in synthetic intermediates. |

| 1-Iodo-3-pentyne | CH₂-C≡C-CH₂-CH₂-I | Internal alkyne position reduces terminal reactivity; iodine still facilitates substitutions. | Not reported; used in mechanistic studies . |

Key Trends :

- Reactivity : Iodine > Bromine > Chlorine in substitution reactions due to bond dissociation energy and leaving group ability .

Chain-Length and Functional Group Variants

| Compound | Structure | Key Differences | Applications |

|---|---|---|---|

| 6-Iodo-1-hexyne | C≡C-CH₂-CH₂-CH₂-CH₂-I | Longer carbon chain increases hydrophobicity; slower reaction kinetics. | Specialty polymer synthesis . |

| 4-Bromo-1-butyne | C≡C-CH₂-CH₂-Br | Shorter chain reduces steric hindrance; faster reactions in small systems. | Pharmaceutical intermediates . |

| 3-Butyn-1-ol | C≡C-CH₂-CH₂-OH | Hydroxyl group enables hydrogen bonding; unsuitable for halogen-specific reactions. | Bioconjugation and material functionalization . |

Key Insight : Chain length and functional groups dictate solubility, reaction rates, and compatibility with biological systems.

Substitution Reactions

- This compound : Reacts with NaN₃ or KCN under mild conditions to form azides or nitriles .

- 5-Chloro-1-pentyne : Requires harsher conditions (e.g., elevated temperatures) for substitutions .

- 1-Iodo-3-pentyne : Internal alkyne geometry reduces accessibility for nucleophiles, slowing substitutions .

Biologische Aktivität

5-Iodo-1-pentyne (CAS No. 2468-55-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHI

- Molecular Weight : 194.014 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 156.3 ± 23.0 °C at 760 mmHg

- Flash Point : 57.4 ± 16.9 °C

These properties are crucial for understanding the reactivity and potential applications of the compound in various biological contexts .

The biological activity of this compound is largely attributed to its structural features, including the presence of an iodine atom and a carbon-carbon triple bond. The iodine atom allows for nucleophilic substitution reactions, while the triple bond can participate in addition reactions, making it a versatile intermediate in organic synthesis .

Antiviral Activity

Recent studies have evaluated the antiviral potential of compounds derived from or related to this compound. For instance, nucleoside analogues incorporating this compound have shown promising antiviral activity against influenza virus A H1N1. The selectivity index (SI) and cytotoxicity (CC) values indicate that structural modifications can significantly enhance antiviral efficacy:

| Compound | IC (µM) | SI |

|---|---|---|

| Compound 2i | 57.5 | 8 |

| Compound 5i | 24.3 | 17 |

The results suggest that increasing the size and lipophilicity of the heterocyclic moiety linked to the triazole fragment enhances antiviral activity .

Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor in enzyme-catalyzed reactions. Its ability to interact with various enzymes positions it as a candidate for further research into therapeutic applications .

Synthesis and Evaluation

In one study, researchers synthesized nucleoside analogues using this compound as a precursor and evaluated their biological activities. The findings indicated a correlation between structural variations and biological efficacy, emphasizing the importance of linker length in enhancing antiviral properties .

Cytotoxicity Studies

Another set of experiments focused on assessing the cytotoxic effects of compounds related to this compound on various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Iodo-1-pentyne, and what experimental precautions are critical for reproducibility?

- Methodological Answer : The synthesis typically involves alkyne iodination using iodine or N-iodosuccinimide (NIS) under controlled conditions. Key steps include maintaining anhydrous environments (e.g., using dry solvents like THF) and avoiding light exposure to prevent decomposition. For reproducibility, document reagent purity, reaction stoichiometry, and temperature gradients. Experimental sections should include procedural details such as inert gas purging and quenching methods .

- Data Support : Example protocols from literature (e.g., cyclization reactions using this compound to form thioesters) highlight the need for precise characterization via NMR and GC-MS to confirm product identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.